(E)-2-(2,4-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
(E)-2-(2,4-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as DFTD, is a synthetic compound with a variety of applications in scientific research. It is a member of the boron-containing family of compounds, and it is widely used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a fluorescent dye in biological studies. DFTD is a relatively new compound, but its unique properties have already made it an important tool in the laboratory.
Scientific Research Applications
Stereoselective Syntheses
One notable application of compounds with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane unit, similar to the one , is in stereoselective syntheses. These compounds serve as stable intermediates for generating enol borates, which are crucial for synthesizing syn-aldols through their addition to aldehydes. This approach is vital for creating complex molecules with specific stereochemistry, which is essential in the development of pharmaceuticals and natural product synthesis (Hoffmann et al., 1987).
Boron-Capped Polyenes Synthesis
Another application involves synthesizing novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These compounds have been utilized to create boron-capped polyenes, which are potential intermediates for conjugated polyene materials, relevant in new material technologies like Liquid Crystal Display (LCD) and possibly in the treatment of neurodegenerative diseases (Das et al., 2015).
Photoluminescent Materials
The compound's derivatives are also instrumental in developing well-defined polyfluorene derivatives, showcasing potential in optoelectronic applications due to their blue emission properties. These materials could be crucial for creating efficient blue-light-emitting devices, with high quantum yields making them suitable for applications in organic electronics and photonics (Ranger et al., 1997).
Catalysis in Organic Synthesis
Compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane unit are also used in catalysis, such as in the dehydrogenative borylation of vinylarenes to synthesize vinylboronates. These reactions are pivotal for constructing vinylboronate esters, which are valuable intermediates in organic synthesis, offering paths to diverse chemical structures through subsequent transformations (Murata et al., 2002).
Safety And Hazards
properties
IUPAC Name |
2-[(E)-2-(2,4-difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BF2O2/c1-13(2)14(3,4)19-15(18-13)8-7-10-5-6-11(16)9-12(10)17/h5-9H,1-4H3/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZXZTQQERUFEM-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584786 |
Source
|
Record name | 2-[(E)-2-(2,4-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2,4-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
736987-78-3 |
Source
|
Record name | 2-[(E)-2-(2,4-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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